2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride
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Overview
Description
2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is a chemical compound that features a phenol group substituted with a chloro group and a piperazine moiety
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives exhibit high specific affinity for histamine H1 receptor .
Mode of Action
Based on the known actions of similar piperazine derivatives, it can be inferred that this compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad biological and pharmaceutical activity of piperazine derivatives, it is likely that multiple pathways could be affected .
Result of Action
Based on the known actions of similar piperazine derivatives, it can be inferred that this compound may lead to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxybenzaldehyde and piperazine.
Formation of Intermediate: The aldehyde group of 2-chloro-4-hydroxybenzaldehyde reacts with piperazine to form an imine intermediate.
Reduction: The imine intermediate is then reduced, typically using a reducing agent such as sodium borohydride, to yield 2-chloro-4-[(piperazin-1-yl)methyl]phenol.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones under specific conditions.
Reduction: The compound can be reduced to modify the piperazine ring or the phenol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of the piperazine ring or phenol group.
Substitution Products: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biological targets. It can be used to probe the function of enzymes or receptors that interact with phenolic or piperazine-containing molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may have applications as active ingredients in various formulations.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-[(morpholin-4-yl)methyl]phenol: Similar structure but with a morpholine ring instead of piperazine.
2-Chloro-4-[(piperidin-1-yl)methyl]phenol: Similar structure but with a piperidine ring instead of piperazine.
2-Chloro-4-[(pyrrolidin-1-yl)methyl]phenol: Similar structure but with a pyrrolidine ring instead of piperazine.
Uniqueness
2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is unique due to the presence of both a chloro-substituted phenol and a piperazine moiety. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.
Biological Activity
2-Chloro-4-[(piperazin-1-yl)methyl]phenol dihydrochloride is an organic compound with significant potential in pharmaceutical applications due to its unique structural characteristics. This compound is characterized by a chloro group, a piperazine moiety, and a phenolic ring, which contribute to its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antitumor properties, as well as its potential therapeutic applications.
- Chemical Formula : C₁₁H₁₇Cl₃N₂O
- Molecular Weight : 299.63 g/mol
- Appearance : White to off-white powder
- Solubility : Soluble in water
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been highlighted in recent research.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.005 mg/mL |
Escherichia coli | 0.015 mg/mL |
Pseudomonas aeruginosa | 0.020 mg/mL |
These findings suggest that the compound may be particularly effective against Gram-positive bacteria, with significant implications for developing novel antibacterial agents .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that it can inhibit the proliferation of certain cancer cell lines, including prostate cancer cells.
Cell Line | IC₅₀ Value (µM) |
---|---|
PC-3 (Prostate Cancer) | 1.48 |
MCF-7 (Breast Cancer) | 18.36 |
In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation .
The biological activity of this compound is likely attributed to its structural features:
- Chloro Group : This functional group can undergo nucleophilic substitution reactions, enhancing the compound's reactivity and interaction with biological targets.
- Piperazine Moiety : Known for its pharmacological effects, piperazine derivatives often exhibit anxiolytic and antidepressant activities, which may contribute to the overall therapeutic profile of this compound.
- Phenolic Hydroxyl Group : This group can participate in oxidation reactions and serve as a site for further chemical modifications, potentially leading to derivatives with enhanced biological activity .
Case Studies
Several studies have explored the biological applications of similar compounds containing piperazine and phenolic structures:
- Study on Piperazine Derivatives : A study demonstrated that piperazine derivatives exhibit significant antimicrobial activity against various pathogens, suggesting that modifications on the piperazine ring can enhance efficacy against resistant strains .
- Antitumor Research : Research on related phenolic compounds has shown their ability to inhibit tumor growth by targeting specific receptors involved in cell signaling pathways, which may also apply to this compound .
Properties
IUPAC Name |
2-chloro-4-(piperazin-1-ylmethyl)phenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.2ClH/c12-10-7-9(1-2-11(10)15)8-14-5-3-13-4-6-14;;/h1-2,7,13,15H,3-6,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZKCBUZLVZUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)O)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.